molecular formula C17H25N3O2 B15112984 1-Methyl-3-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one

1-Methyl-3-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one

Cat. No.: B15112984
M. Wt: 303.4 g/mol
InChI Key: POMJRBJGRQWOKJ-UHFFFAOYSA-N
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Description

1-Methyl-3-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one is a complex organic compound with a unique structure that combines a pyrrolidinone core with a piperidine and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Moiety: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.

    Attachment of the Pyridine Group: The final step usually involves the coupling of the pyridine moiety through etherification or similar reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Methyl-3-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-3-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

IUPAC Name

1-methyl-3-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrrolidin-2-one

InChI

InChI=1S/C17H25N3O2/c1-13-5-3-7-16(18-13)22-12-14-6-4-9-20(11-14)15-8-10-19(2)17(15)21/h3,5,7,14-15H,4,6,8-12H2,1-2H3

InChI Key

POMJRBJGRQWOKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)C3CCN(C3=O)C

Origin of Product

United States

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